Pexacerfont
Overview
Description
Pexacerfont is a compound developed by Bristol-Myers Squibb, known for its role as a corticotropin-releasing factor 1 (CRF1) antagonist . It has been investigated for its potential in treating anxiety disorders, depression, and irritable bowel syndrome . The chemical formula of this compound is C18H24N6O, and it has a molar mass of 340.431 g/mol .
Mechanism of Action
Target of Action
Pexacerfont, also known as BMS-562086, is a drug developed by Bristol-Myers Squibb . It primarily targets the Corticotropin-Releasing Factor 1 (CRF1) receptor . The CRF1 receptor is a part of the corticotropin-releasing factor system that coordinates the endocrine, immune, autonomic, behavioral responses to stress .
Mode of Action
This compound acts as a CRF1 antagonist . It binds to the CRF1 receptors and blocks their activity. Corticotropin-releasing factor (CRF), also known as corticotropin-releasing hormone, is an endogenous peptide hormone which is released in response to various triggers such as chronic stress . This release then triggers the release of corticotropin (ACTH), another hormone which is involved in the physiological response to stress .
Biochemical Pathways
It is known that the chronic release of crf and acth is believed to be directly or indirectly involved in many of the harmful physiological effects of chronic stress, such as excessive glucocorticoid release, diabetes mellitus, osteoporosis, stomach ulcers, anxiety, depression, and development of high blood pressure and consequent cardiovascular problems .
Pharmacokinetics
It is known that this compound has slow pharmacokinetics . In one study, participants were given a loading dose of 300 mg/day for 7 days, followed by a maintenance dose of 100 mg/day for 21 days .
Result of Action
This compound’s action as a CRF1 antagonist has been investigated for the treatment of Alcoholism, Anxiety Disorder, Alcohol Dependence, and Alcohol-Related Disorders .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, stress levels can impact the effectiveness of this compound. In a study, this compound was tested for its ability to reduce stress-induced eating in people scoring high on dietary restraint (food preoccupation and chronic unsuccessful dieting) with body-mass index (BMI) >22 . The study suggested some protective effect of this compound against eating after a laboratory stressor .
Biochemical Analysis
Biochemical Properties
Pexacerfont interacts with the CRF1 receptor, a subtype of the corticotropin-releasing factor (CRF) receptor . CRF is an endogenous peptide hormone released in response to various triggers such as chronic stress . This compound, by acting as a CRF1 antagonist, inhibits the physiological response to stress mediated by the CRF1 receptor .
Cellular Effects
This compound has been shown to have no significant impact on colonic transit changes, the number of stools per day, stool consistency, or subjective symptoms in patients with diarrhea-predominant Irritable Bowel Syndrome . It has been suggested to have some protective effect against eating after a laboratory stressor .
Molecular Mechanism
This compound exerts its effects at the molecular level by antagonizing the CRF1 receptor . This antagonism blocks the release of adrenocorticotropic hormone (ACTH), another hormone involved in the physiological response to stress .
Temporal Effects in Laboratory Settings
In a study, this compound was administered at 300 mg/day for 7 days, followed by 100 mg/day for 23 days . The study suggested some protective effect of this compound against eating after a laboratory stressor .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit adrenocorticotropic hormone (ACTH) release induced by CRF in primary rat pituitary cells with an IC50 value of 129 nM . It increases the time spent in the open arms of the elevated plus maze (EPM) in rats, indicating anxiolytic-like activity, when administered at doses ranging from 10 to 30 mg/kg .
Metabolic Pathways
This compound is extensively metabolized in hepatocytes from all species (rats, dogs, monkeys, and humans) with O-demethylation and hydroxylation of the N-alkyl side chain and N-dealkylation as the major metabolic pathways .
Transport and Distribution
It is known that this compound is orally available and brain-penetrant , suggesting that it can cross the blood-brain barrier and reach the central nervous system.
Subcellular Localization
Given its role as a CRF1 antagonist, it is likely to be localized at the cell membrane where the CRF1 receptors are located .
Preparation Methods
The synthesis of Pexacerfont involves several steps, starting with the preparation of the pyrazolo[1,5-a]-1,3,5-triazine core. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This involves the reaction of appropriate hydrazines with diketones.
Cyclization: The pyrazole ring undergoes cyclization with suitable reagents to form the triazine core.
Functionalization: The triazine core is then functionalized with various substituents, including the 6-methoxy-2-methylpyridin-3-yl group and the N-[(1R)-1-methylpropyl] group.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Pexacerfont undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atoms in the triazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Pexacerfont serves as a model compound for studying CRF1 antagonists and their chemical properties.
Biology: It is used to investigate the role of CRF1 receptors in biological systems, particularly in stress response pathways.
Comparison with Similar Compounds
Pexacerfont is unique among CRF1 antagonists due to its specific chemical structure and high selectivity for CRF1 over CRF2 receptors . Similar compounds include:
Antalarmin: Another CRF1 antagonist with a different chemical structure.
CP-154,526: A CRF1 antagonist with similar pharmacological properties.
Emicerfont: A CRF1 antagonist investigated for similar therapeutic applications.
These compounds share similar mechanisms of action but differ in their chemical structures and specific pharmacological profiles.
Properties
IUPAC Name |
N-[(2R)-butan-2-yl]-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-7-10(2)19-18-22-13(5)21-17-16(12(4)23-24(17)18)14-8-9-15(25-6)20-11(14)3/h8-10H,7H2,1-6H3,(H,19,21,22)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWQSAZEYIZZCE-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)NC1=NC(=NC2=C(C(=NN21)C)C3=C(N=C(C=C3)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196675 | |
Record name | Pexacerfont | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459856-18-9 | |
Record name | Pexacerfont | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459856-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pexacerfont [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459856189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pexacerfont | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12572 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pexacerfont | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PEXACERFONT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF1VBG4ZUK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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